molecular formula C12H12ClNO B13114169 (R)-Phenyl(pyridin-2-yl)methanolhydrochloride

(R)-Phenyl(pyridin-2-yl)methanolhydrochloride

Cat. No.: B13114169
M. Wt: 221.68 g/mol
InChI Key: BBRKLXXHKJKYJX-UTONKHPSSA-N
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Description

®-Phenyl(pyridin-2-yl)methanolhydrochloride is a chiral compound that features a phenyl group and a pyridin-2-yl group attached to a methanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Phenyl(pyridin-2-yl)methanolhydrochloride typically involves the reaction of pyridin-2-ylmethanol with phenylmagnesium bromide (Grignard reagent) under controlled conditions. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the Grignard reagent. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-Phenyl(pyridin-2-yl)methanolhydrochloride can be scaled up using continuous flow synthesis techniques. These methods offer advantages such as increased safety, reduced reaction times, and higher yields. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

®-Phenyl(pyridin-2-yl)methanolhydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.

Major Products Formed

    Oxidation: Phenyl(pyridin-2-yl)methanone

    Reduction: Phenyl(pyridin-2-yl)methanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

®-Phenyl(pyridin-2-yl)methanolhydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ®-Phenyl(pyridin-2-yl)methanolhydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • ®-(4-Chlorophenyl)(pyridin-2-yl)methanol
  • ®-(4-Methylphenyl)(pyridin-2-yl)methanol
  • ®-(4-Fluorophenyl)(pyridin-2-yl)methanol

Uniqueness

®-Phenyl(pyridin-2-yl)methanolhydrochloride is unique due to its specific chiral configuration and the presence of both phenyl and pyridin-2-yl groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H12ClNO

Molecular Weight

221.68 g/mol

IUPAC Name

(R)-phenyl(pyridin-2-yl)methanol;hydrochloride

InChI

InChI=1S/C12H11NO.ClH/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11;/h1-9,12,14H;1H/t12-;/m1./s1

InChI Key

BBRKLXXHKJKYJX-UTONKHPSSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C2=CC=CC=N2)O.Cl

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=N2)O.Cl

Origin of Product

United States

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